molecular formula C11H11ClN4O B11441827 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11441827
M. Wt: 250.68 g/mol
InChI Key: DSZFYODZAYDAGD-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a triazine ring substituted with a chloro-methylphenyl group and a hydroxyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and cyanuric chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . In agricultural applications, it may inhibit specific enzymes involved in plant growth, leading to its herbicidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

3-(3-chloro-2-methylanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H11ClN4O/c1-6-8(12)4-3-5-9(6)13-11-14-10(17)7(2)15-16-11/h3-5H,1-2H3,(H2,13,14,16,17)

InChI Key

DSZFYODZAYDAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)C

Origin of Product

United States

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